1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene is a synthetic organic compound characterized by its complex structure, which includes a pyrene core substituted with a bromine atom and a naphthalenyl-phenyl moiety. The molecular formula of this compound is C26H15Br, and it has a molecular weight of approximately 407.30 g/mol. Pyrene itself is a polycyclic aromatic hydrocarbon known for its planar structure and significant photophysical properties, including strong fluorescence. The introduction of bulky substituents, such as the naphthalenyl-phenyl group, can alter the electronic properties and emission characteristics of the pyrene core, making it of interest in various applications, particularly in organic electronics and photonics.
The synthesis of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene typically involves:
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene has several notable applications:
Interaction studies involving this compound typically focus on its behavior in various environments and its interactions with other molecules. Such studies may include:
Several compounds share structural similarities with 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Bromo-pyrene | Brominated pyrene without additional substituents | Basic structure; serves as a precursor |
| 1-Bromo-8-naphthalenopyrene | Naphthalene directly attached to pyrene | Similar emission properties but less bulky |
| 1-Naphthalenylpyrene | Naphthalene directly substituted on pyrene | Lacks bromine; different reactivity |
| 1-Bromo-7-tert-butylpyrene | Tert-butyl group at the 7-position | Bulky substituent reduces π–π stacking |
The uniqueness of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene lies in its specific combination of bulky substituents that enhance its photophysical properties while preventing dimerization through π–π stacking, which is common in simpler pyrene derivatives . This makes it particularly interesting for applications requiring stable fluorescence under varying conditions.
Pyrene, a four-fused benzene ring system (C₁₆H₁₀), has been studied since the 19th century for its stability and fluorescence. Early isolation from coal tar revealed its potential as a model PAH, with its planar structure facilitating investigations into aromaticity and π-π interactions. The introduction of substituents to pyrene’s periphery began in the mid-20th century, driven by the need to tailor its photophysical properties. Bromination, a common functionalization strategy, emerged as a method to modify electronic density and reactivity.
The synthesis of 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene builds on these foundations. By incorporating a naphthalenyl-phenyl group at the 8-position, researchers aimed to combine pyrene’s strong fluorescence with the extended conjugation and steric bulk of naphthalene. This design mitigates aggregation-induced quenching, a common issue in unsubstituted pyrenes.
Early brominated pyrene derivatives, such as 1-bromopyrene, were synthesized via electrophilic aromatic substitution. However, the steric demands of introducing bulky aryl groups necessitated transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings, widely used in PAH functionalization, enable the attachment of aryl boronic acids to brominated precursors. While specific protocols for 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene are not fully detailed in public literature, analogous syntheses involve sequential bromination and cross-coupling steps.
A critical advancement was the use of triflate esters to activate specific positions on the pyrene core for substitution. This approach, demonstrated in the synthesis of benzo[a]pyrene metabolites, allows regioselective functionalization. Applying similar methods to pyrene derivatives ensures precise control over substituent placement, which is essential for tuning optoelectronic properties.
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene represents a complex polycyclic aromatic hydrocarbon characterized by its highly extended conjugated system [1]. The molecular architecture consists of a central pyrene core, which comprises four fused benzene rings arranged in a planar configuration [2]. This pyrene framework serves as the foundational structure upon which additional aromatic substituents are positioned [3].
The spatial configuration of this compound is distinguished by the presence of a bromine atom at the 1-position of the pyrene ring system [1]. At the 8-position, a phenyl ring is attached, which itself bears a naphthalene substituent at the para position [1]. This creates a linear extension of the aromatic system that significantly enhances the overall molecular length and planarity [3].
The molecular geometry exhibits considerable spatial extension due to the sequential arrangement of aromatic rings [4]. The dihedral angles between the pyrene core and the phenyl substituent are typically in the range of 54-58 degrees, which is characteristic of phenyl-substituted pyrene derivatives [4]. This twisted conformation is beneficial for inhibiting π-π stacking interactions in the solid state [4].
The overall molecular structure demonstrates a high degree of conjugation extending from the pyrene core through the phenyl bridge to the terminal naphthalene unit [5]. This extended π-system contributes significantly to the electronic properties and optical characteristics of the compound [6].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene [1] [7]. This nomenclature follows the established conventions for polycyclic aromatic hydrocarbon derivatives, where the pyrene core serves as the parent structure [2].
The numbering system for pyrene follows the standard convention where the positions are numbered sequentially around the perimeter of the fused ring system [2]. Position 1 corresponds to the carbon atom bearing the bromine substituent, while position 8 carries the phenyl-naphthalene moiety [1] [7].
The systematic classification places this compound within the broader category of brominated polycyclic aromatic hydrocarbons [8]. More specifically, it belongs to the subcategory of substituted pyrenes with extended aromatic substituents [3]. The presence of the naphthalene unit further classifies it as a multinuclear aromatic compound with significant molecular complexity [9].
Chemical databases consistently employ the International Union of Pure and Applied Chemistry name alongside the Chemical Abstracts Service registry number 870774-28-0 for unambiguous identification [1] [7]. The molecular formula C₃₂H₁₉Br reflects the high carbon-to-hydrogen ratio characteristic of highly aromatic compounds [1] [10].
The physicochemical properties of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene are largely determined by its extended aromatic structure and the presence of the bromine substituent [1] [8]. The compound exists as a solid under standard conditions, consistent with the behavior of large polycyclic aromatic hydrocarbons [11].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₂H₁₉Br | [1] |
| Molecular Weight | 483.41 g/mol | [1] [10] |
| Physical State | Solid | [11] |
| Chemical Abstracts Service Number | 870774-28-0 | [1] [7] |
| International Union of Pure and Applied Chemistry Name | 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene | [1] [7] |
The high molecular weight of 483.41 g/mol places this compound in the category of large organic molecules [1] [10]. This substantial molecular mass contributes to the compound's solid-state properties and influences its solubility characteristics in various media [12].
The thermal stability of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene can be inferred from studies of related pyrene derivatives and brominated aromatic compounds [13] [14]. Pyrene itself demonstrates exceptional thermal stability, with a melting point of 148-150°C and decomposition temperatures exceeding 500°C [11] [15].
The presence of the bromine substituent and extended aromatic system is expected to influence the thermal behavior significantly [14]. Brominated aromatic compounds typically exhibit altered thermal decomposition pathways compared to their non-halogenated counterparts [14]. The decomposition process often involves carbon-bromine bond cleavage as an initial step, followed by radical-mediated transformations [14].
| Thermal Property | Pyrene Value | Expected Influence of Substitution |
|---|---|---|
| Melting Point | 148-150°C | Likely elevated due to increased molecular size |
| Decomposition Temperature | >500°C | Potentially lowered due to bromine presence |
| Heat Capacity at 298K | 54.90 cal mol⁻¹ K⁻¹ | Increased due to higher molecular mass |
| Thermal Stability Range | Stable up to 400°C | Modified by substituent effects |
The extended conjugated system provided by the naphthalene-phenyl substituent contributes to the overall thermal stability through enhanced resonance stabilization [16]. However, the carbon-bromine bond represents a potential thermal liability, as these bonds are generally weaker than carbon-hydrogen bonds [14].
The solubility characteristics of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene in organic media are primarily governed by its highly aromatic nature and substantial molecular size [17] [12]. Large polycyclic aromatic hydrocarbons typically exhibit poor solubility in polar solvents but demonstrate enhanced solubility in aromatic and non-polar organic solvents [17].
Computational predictions suggest extremely limited aqueous solubility, with estimated values in the range of 0.000000213 mg/ml [12]. This corresponds to a solubility classification of "poorly soluble" according to standard pharmaceutical solubility criteria [12]. The log P value, which measures lipophilicity, is estimated to be approximately 7.96, indicating highly lipophilic character [12].
Pyrene derivatives generally show favorable solubility in aromatic solvents such as benzene, toluene, and dichloromethane [17]. The extended aromatic system in 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene is expected to enhance interactions with aromatic solvents through π-π interactions [18]. However, the large molecular size may limit solubility even in favorable solvents [17].
The solubility behavior is also influenced by the potential for aggregation through π-π stacking interactions [18]. The planar aromatic regions of the molecule can engage in intermolecular associations, which tend to reduce apparent solubility [19]. The twisted conformation between aromatic rings may partially mitigate these effects [4].
The crystalline packing behavior of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene can be anticipated based on established patterns for pyrene derivatives and related polycyclic aromatic hydrocarbons [20] [21]. Pyrene itself crystallizes in a monoclinic system with space group P21/a [21] [2].
The parent pyrene structure exhibits characteristic unit cell parameters: a = 13.649 Å, b = 9.256 Å, c = 8.470 Å, with β = 100.28° [21] [2]. The crystal packing adopts a herringbone motif with intermolecular distances of approximately 3.4-3.5 Å, typical of aromatic π-π stacking interactions [2] [22].
| Crystallographic Parameter | Pyrene | Expected Modification |
|---|---|---|
| Crystal System | Monoclinic | Likely maintained |
| Space Group | P21/a | May change due to substitution |
| Unit Cell a (Å) | 13.649 | Expected increase |
| Unit Cell b (Å) | 9.256 | Potential modification |
| Unit Cell c (Å) | 8.470 | Significant increase expected |
| β Angle (°) | 100.28 | May be altered |
| Formula Units (Z) | 4 | Likely maintained |
The introduction of bulky substituents typically leads to expansion of unit cell dimensions to accommodate the increased molecular volume [20]. The brominated pyrene derivative is expected to exhibit modified packing arrangements compared to the parent compound [8]. The extended aromatic system may promote different types of intermolecular interactions, potentially altering the traditional herringbone packing motif [19].
The presence of the bromine atom introduces additional considerations for crystal packing through potential halogen bonding interactions [9]. These weak interactions can influence the overall crystal structure and stability [20]. The naphthalene-phenyl substituent provides additional opportunities for π-π stacking interactions, which may compete with or complement the pyrene core interactions [19].
The electronic structure of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene reflects the complex interplay between the pyrene core, the bromine substituent, and the extended aromatic system [23] [24]. The molecule exhibits characteristics typical of highly conjugated aromatic systems with significant delocalization of π-electrons [25] [5].
The molecular orbital topology of this compound is dominated by the extensive π-conjugated system spanning the entire molecular framework [23] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital are distributed across the pyrene core and extend into the phenyl-naphthalene substituent [26] [27].
Computational studies of similar pyrene derivatives reveal that the highest occupied molecular orbital typically exhibits significant density on the pyrene framework, with notable contributions from aromatic substituents [23] [4]. The molecular orbital coefficients are generally largest at positions corresponding to the reactive sites of the pyrene ring system [27].
The lowest unoccupied molecular orbital shows complementary distribution patterns, often with enhanced density at positions that facilitate electronic transitions [26]. The presence of the bromine substituent introduces perturbations to the orbital energies through its electron-withdrawing nature [8]. The extended aromatic system provided by the naphthalene-phenyl moiety creates additional orbital mixing opportunities [5].
The π-orbital system demonstrates significant delocalization extending from the pyrene core through the phenyl linker to the terminal naphthalene unit [19]. This extended conjugation results in stabilization of both occupied and unoccupied molecular orbitals [16]. The orbital topology reflects the planar nature of the aromatic regions and the twisted conformations at aromatic junctions [4].
The frontier orbital energetics of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene are characterized by the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [23] [25]. This energy gap is crucial for determining optical and electronic properties [26] [27].
Pyrene itself exhibits a highest occupied molecular orbital-lowest unoccupied molecular orbital gap of approximately 3.2-3.3 electron volts [23] [25]. The introduction of aromatic substituents typically modifies this gap through extended conjugation effects [5]. The naphthalene-phenyl substituent is expected to reduce the energy gap through increased π-system length [4].
The bromine substituent introduces additional complexity through its dual electronic effects [8]. As an electron-withdrawing group, bromine tends to lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energies [28]. However, the magnitude of these effects depends on the substitution position and the overall molecular context [9].
Computational studies of related compounds suggest that the energy gap may be reduced to approximately 2.8-3.1 electron volts due to the extended conjugation [23] [26]. The frontier orbital energies are also influenced by conformational effects, particularly the dihedral angles between aromatic rings [4]. The twisted geometry can modulate the extent of orbital overlap and affect the overall electronic structure [19].
Comparative analysis with pyrene analogues reveals the systematic effects of structural modifications on electronic properties [23] [3]. The progression from pyrene to brominated derivatives and finally to extended aromatic systems demonstrates predictable trends in electronic structure [8] [24].
| Compound | Formula | Molecular Weight | Electronic Character |
|---|---|---|---|
| Pyrene | C₁₆H₁₀ | 202.25 g/mol | Strong fluorescence, π-π stacking |
| 1-Bromopyrene | C₁₆H₉Br | 281.15 g/mol | Modified electronic properties |
| 1-Bromo-8-(naphthalen-1-yl)pyrene | C₂₆H₁₅Br | 407.31 g/mol | Extended conjugation |
| 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene | C₃₂H₁₉Br | 483.41 g/mol | Highly extended π-system |
The systematic increase in molecular complexity correlates with enhanced conjugation and modified electronic properties [3] [5]. Each additional aromatic unit contributes to the overall π-electron system and influences the frontier orbital characteristics [23] [4].
Brominated pyrene derivatives consistently show altered optical properties compared to the parent compound [8]. The bromine substituent affects both absorption and emission characteristics through its influence on electronic transitions [28]. The extended aromatic systems further modify these properties by providing additional pathways for electronic excitation and relaxation [6].
Pyrene represents a fundamental member of the polycyclic aromatic hydrocarbon family, distinguished by its unique structural characteristics and aromatic properties [1] [2]. As a high molecular weight polycyclic aromatic hydrocarbon, pyrene consists of four fused benzene rings arranged in a peri-fused configuration, resulting in a planar aromatic system with the molecular formula C₁₆H₁₀ [1] [3]. This structural arrangement classifies pyrene within the category of polycyclic aromatic hydrocarbons containing four or more aromatic rings, distinguishing it from low molecular weight polycyclic aromatic hydrocarbons such as naphthalene and anthracene, which contain two to three aromatic rings respectively [3] [4].
The pyrene scaffold exhibits exceptional significance in polycyclic aromatic hydrocarbon chemistry due to its flat aromatic structure containing four fused benzene rings that provide unusual electron delocalization features [5]. This peri-fused arrangement, where rings are fused through more than one face, makes pyrene the smallest representative of this structural class [1]. The compound's yellow-green solid appearance and characteristic photophysical properties, including strong fluorescence with high quantum yield and lifetime, further establish its importance as a fundamental polycyclic aromatic hydrocarbon scaffold [1] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀ |
| Ring Count | Four fused benzene rings |
| Fusion Type | Peri-fused arrangement |
| Molecular Weight | 202.26 g/mol |
| PAH Classification | High molecular weight PAH |
The structural uniqueness of pyrene extends to its aromatic electron system, which contains 16 π electrons distributed across the four-ring system [6] [7]. This electron configuration contributes to pyrene's remarkable stability and characteristic aromatic behavior, despite initially appearing to violate simple aromaticity rules when considered as a single cyclic system [6] [7]. The flat aromatic scaffold provides an ideal foundation for chemical modifications and substitution reactions, making pyrene derivatives valuable in various applications including organic electronics, photonics, and materials science [5].
The bromination of pyrene demonstrates highly selective positional preferences that reflect the unique electronic distribution within the polycyclic aromatic hydrocarbon scaffold [9] [10] [11]. Pyrene's electronic structure creates distinct reactivity patterns across different positions, with the 1, 3, 6, and 8 positions serving as the most nucleophilic sites that preferentially undergo electrophilic aromatic substitution reactions [9] [10] [12]. These positions, often referred to as the "active positions," exhibit enhanced reactivity due to their favorable electronic environment within the pyrene framework [9] [10].
In contrast, the 4, 5, 9, and 10 positions, known as the K-region, display significantly reduced susceptibility to electrophilic aromatic substitution reactions and typically exhibit alkene-like behavior [10] [13]. This positional selectivity creates well-defined isomerism patterns in brominated pyrene derivatives, with 1-bromopyrene serving as the primary monobromination product under standard conditions [14] [9]. Further bromination leads to the formation of specific dibrominated isomers, particularly 1,6-dibromopyrene and 1,8-dibromopyrene, which can be isolated and separated through crystallization techniques [14] [9].
| Position Type | Positions | Reactivity | Characteristics |
|---|---|---|---|
| Active positions | 1, 3, 6, 8 | High | Most nucleophilic sites |
| K-region positions | 4, 5, 9, 10 | Low | Alkene-like behavior |
| Bay region positions | 2, 7 | Moderate | Accessible with bulky groups |
The 1,8-substitution pattern observed in 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene represents one of the characteristic dibromination patterns in pyrene chemistry [14] [11]. Studies have demonstrated that the 1,8-dibromopyrene isomer can be obtained with yields ranging from 35-45% depending on reaction conditions and brominating agents used [14]. The formation of this isomer reflects the electronic preferences of the pyrene system, where substitution at the 1 and 8 positions provides optimal electronic stabilization while maintaining the aromatic character of the core scaffold [11] [15].
Regioselectivity studies have revealed that bromination reactions consistently favor the active positions over other sites, with reactions proceeding through sequential substitution patterns [9] [16]. The treatment of pyrene with bromine under various conditions leads to bromination at the 1, 3, 6, and 8 positions, affording corresponding products in predictable sequences [16]. This selectivity pattern extends to more complex substitution reactions, where the presence of existing substituents influences the reactivity of remaining active positions, creating opportunities for controlled functionalization strategies [11] [15].
The application of Hückel's 4n+2 rule to pyrene presents a fundamental challenge in aromaticity theory, as the compound contains 16 π electrons in its complete conjugated system, which does not satisfy the simple 4n+2 formula when treated as a single cyclic entity [6] [17] [7]. When considering pyrene as a unified 16-electron system, the value 16 does not equal 4n+2 for any integer value of n, leading to apparent contradiction with classical aromaticity criteria [6] [7]. However, this apparent failure of Hückel's rule reflects the limitations of applying monocyclic aromaticity concepts to polycyclic aromatic systems rather than indicating non-aromatic character [6] [7].
The resolution to this apparent contradiction lies in recognizing that Hückel's rule works best with monocyclic ring systems and requires modification for polycyclic aromatic compounds [6] [7]. For pyrene, the aromatic character can be understood by considering the peripheral electron path, which contains 14 π electrons following the outer perimeter of the molecule while excluding central bonding interactions [6] [7]. This 14-electron peripheral system satisfies Hückel's rule with n=3 (4×3+2=14), providing theoretical justification for pyrene's observed aromatic behavior [6] [7].
| System | Total π Electrons | Hückel Analysis | Aromaticity |
|---|---|---|---|
| Benzene | 6 | n=1, aromatic | Aromatic |
| Naphthalene | 10 | n=2, aromatic | Aromatic |
| Anthracene | 14 | n=3, aromatic | Aromatic |
| Pyrene (total) | 16 | Fails simple rule | Aromatic |
| Pyrene (peripheral) | 14 | n=3, aromatic periphery | Aromatic |
Advanced theoretical considerations reveal that the general cheminformatics rule for deducing aromatic fused-ring systems focuses on identifying one continuous path that satisfies the 4n+2 criterion [6] [7]. This approach successfully predicts aromaticity in complex polycyclic systems by recognizing that aromatic stabilization can arise from specific electron paths within the larger conjugated framework [6] [7]. The peripheral 14-electron system in pyrene demonstrates this principle, showing that polycyclic aromatic compounds can maintain aromatic character through specific electronic pathways even when the total electron count appears to violate simple Hückel criteria [6] [7].
Experimental validation of pyrene's aromatic character comes from its characteristic chemical behavior, including reactions typical of aromatic systems and the presence of ring currents expected from aromatic compounds [6] [1]. The compound undergoes electrophilic aromatic substitution reactions with predictable regioselectivity, exhibits resistance to addition reactions, and displays the characteristic photophysical properties associated with extended aromatic systems [1] [6]. These observations confirm that pyrene maintains aromatic character despite the apparent complexity in applying simple Hückel analysis [6] [7].
Clar sextet theory provides a more sophisticated and accurate framework for understanding aromaticity in polycyclic aromatic hydrocarbons, particularly for complex systems like pyrene and its derivatives [18] [19] [20]. Developed by Erich Clar in 1972, this approach identifies aromatic π-sextets as localized six-electron systems that exhibit benzene-like aromaticity within the larger polycyclic framework [18]. For pyrene, Clar analysis reveals the presence of two distinct resonance structures: one containing a single aromatic sextet and another containing two aromatic sextets [19] [21].
The preferred resonance structure for pyrene contains two Clar sextets located in the terminal rings (designated as rings A and D), while the central rings (B and C) participate in the overall conjugation without forming complete aromatic sextets [19] [21]. This "partially benzoid" resonance form represents the dominant electronic structure, as systems with higher numbers of Clar sextets exhibit greater aromatic stabilization [18] [19]. Computational studies using isotropic shielding contour plots confirm that rings A and D indeed show more pronounced aromatic character compared to the central rings B and C [19].
| Resonance Structure | Number of Clar Sextets | Sextet Location | Relative Contribution |
|---|---|---|---|
| Structure A (one sextet) | 1 | Single ring | Lower |
| Structure B (two sextets) | 2 | Two rings (A and D) | Higher |
| Preferred Structure | 2 | Rings A and D | Dominant |
Quantitative analysis through nucleus-independent chemical shift calculations and other magnetic criteria supports the Clar sextet model for pyrene [19] [22]. The most aromatic rings in pyrene reach isovalues exceeding 15 ppm in magnetic shielding studies, while the non-sextet rings show intermediate aromatic character with values around 10 ppm [19]. This quantitative data provides experimental validation for the qualitative predictions of Clar sextet theory, demonstrating that the terminal rings possess enhanced aromatic character compared to the central rings [19].
For substituted pyrene systems like 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene, Clar sextet analysis becomes particularly valuable in predicting reactivity patterns and stability [11] [18]. The presence of substituents at the 1 and 8 positions affects the electron distribution within the pyrene scaffold, potentially altering the relative contributions of different Clar structures [11]. However, the fundamental preference for two-sextet arrangements remains, with the substituted system likely maintaining aromatic sextets in the unsubstituted terminal rings while accommodating the electronic effects of the bromine and aryl substituents [11] [18].